

8-Iodo-2-naphthol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 8-Iodo-2-naphthol

Cat. No.: B1606797

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For researchers, scientists, and drug development professionals, **8-Iodo-2-naphthol** presents itself as a versatile building block in organic synthesis. This iodinated naphthol derivative, with the chemical formula $C_{10}H_7IO$, serves as a valuable precursor for the synthesis of a variety of more complex molecules, particularly through carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and potential synthetic applications, with a focus on established experimental protocols.

Commercial Availability and Suppliers

8-Iodo-2-naphthol is commercially available from several chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in various purities and quantities, with pricing dependent on these factors. Researchers can source **8-Iodo-2-naphthol** from vendors specializing in fine chemicals and organic intermediates.

Below is a summary of representative commercial suppliers and their product specifications. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

Supplier	Brand/Distributor	CAS Number	Purity	Available Quantities
CymitQuimica	Fluorochem	29921-51-5	97%	100mg, 250mg, 1g[1]
Sigma-Aldrich	J & W Pharmlab LLC	29921-51-5	96%	Inquire for details
PubChem	Various	29921-51-5	Varies	Varies

Physicochemical Properties

A thorough understanding of the physicochemical properties of **8-Iodo-2-naphthol** is essential for its proper handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	270.07 g/mol	
Molecular Formula	C ₁₀ H ₇ IO	PubChem
Appearance	Yellow Solid	
CAS Number	29921-51-5	
InChI Key	GGTNBODHPCZTCG-UHFFFAOYSA-N	[1]

Synthetic Applications and Experimental Protocols

The presence of an iodine atom on the naphthalene scaffold makes **8-Iodo-2-naphthol** an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. Two of the most prominent applications are the Sonogashira and Suzuki-Miyaura cross-coupling reactions.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in the preparation of pharmaceuticals and functional materials.

Generic Experimental Protocol for Sonogashira Coupling of an Aryl Iodide:

While a specific protocol for **8-Iodo-2-naphthol** is not readily available in the searched literature, a general procedure for the Sonogashira coupling of an aryl iodide can be adapted.

Reagents and Materials:

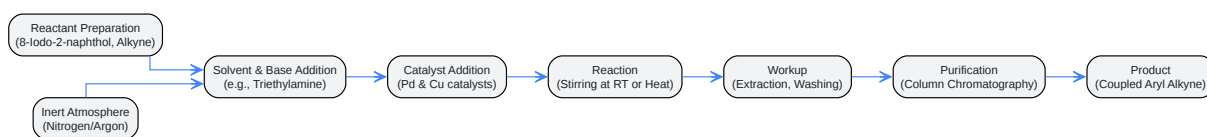
- **8-Iodo-2-naphthol** (Aryl Iodide)
- Terminal Alkyne
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Diisopropylamine or Triethylamine (Base and Solvent)
- Anhydrous Tetrahydrofuran (THF) (Co-solvent, optional)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 equivalent) in the chosen solvent (e.g., diisopropylamine or a mixture of THF and triethylamine).
- To this solution, add the terminal alkyne (1.1 - 1.5 equivalents).
- Sequentially add the catalysts: $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 - 0.05 equivalents) and CuI (0.025 - 0.1 equivalents).

- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Sonogashira Coupling:



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Caption: General workflow for a Sonogashira cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.

Generic Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide:

Similar to the Sonogashira coupling, a specific, detailed protocol for **8-Iodo-2-naphthol** is not available in the provided search results. The following is a general procedure that can be

optimized for this specific substrate.

Reagents and Materials:

- **8-Iodo-2-naphthol** (Aryl Iodide)
- Arylboronic acid or ester
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - $\text{Pd(PPh}_3)_4$ or Palladium(II) acetate - Pd(OAc)_2)
- Phosphine ligand (if using Pd(OAc)_2 , e.g., Triphenylphosphine - PPh_3)
- Base (e.g., Potassium carbonate - K_2CO_3 , Cesium carbonate - Cs_2CO_3 , or Sodium carbonate - Na_2CO_3)
- Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF/Water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).
- Add the palladium catalyst (0.01 - 0.05 equivalents) and, if necessary, the phosphine ligand.
- Add the degassed solvent system.
- Heat the reaction mixture to a temperature typically ranging from 80 °C to 110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

- Purify the residue by column chromatography on silica gel to afford the desired biaryl product.

Logical Relationship in Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Significance and Signaling Pathways

At present, the scientific literature readily accessible through the conducted searches does not contain specific information regarding the biological activity or involvement of **8-Iodo-2-naphthol** in any signaling pathways. Its primary utility, as documented, lies in its role as a chemical intermediate for the synthesis of more complex molecules that may have biological relevance. Further research would be required to elucidate any intrinsic biological properties of **8-Iodo-2-naphthol** itself.

Conclusion

8-Iodo-2-naphthol is a commercially available and valuable building block for organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, makes it a key intermediate for the synthesis of a wide range of complex organic molecules. While detailed experimental protocols specifically utilizing **8-Iodo-2-naphthol** are not extensively published, established general procedures for these transformations can be readily adapted. The exploration of the potential biological activities of **8-Iodo-2-naphthol** and its derivatives remains an area for future investigation. This guide provides a foundational resource for researchers looking to incorporate this versatile compound into their synthetic strategies.

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References

- 1. cymitquimica.com [cymitquimica.com]

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